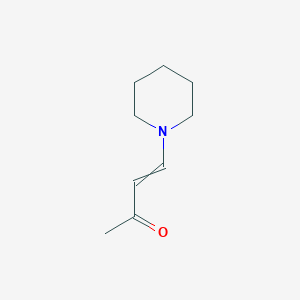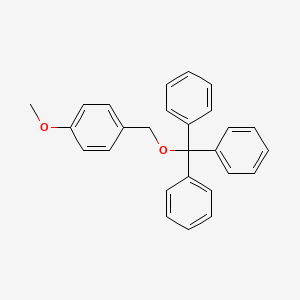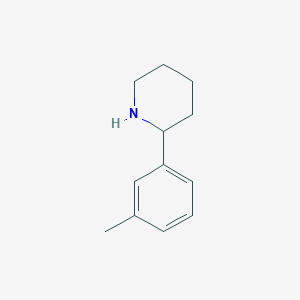
2-(3-甲基苯基)哌啶
描述
2-(3-Methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The compound 2-(3-Methylphenyl)piperidine features a piperidine ring substituted at the second position with a 3-methylphenyl group. This structural motif is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.
科学研究应用
2-(3-Methylphenyl)piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
Target of Action
2-(3-Methylphenyl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been observed to have therapeutic properties, including anticancer potential . They can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .
Biochemical Pathways
Piperidine and its derivatives, including 2-(3-methylphenyl)piperidine, are known to influence several signaling pathways crucial for the establishment of cancers .
Result of Action
Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They can regulate several crucial signaling pathways essential for the establishment of cancers .
生化分析
Biochemical Properties
Piperidine, a structural element within many pharmaceuticals and alkaloids, has been found to have significant roles in various biochemical reactions
Cellular Effects
Piperidine derivatives have been found to have significant effects on various types of cells and cellular processes . They can inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Molecular Mechanism
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been synthesized and studied in various laboratory settings .
Dosage Effects in Animal Models
The effects of 2-(3-Methylphenyl)piperidine at different dosages in animal models are not well-documented. Piperine, a piperidine alkaloid, has been studied in animal models. At doses of 10 and 100 µg/mL, piperine inhibits IL-6, MMP-13, activator protein 1 (AP-1) and reduces PGE2 in a dose-dependent manner .
Metabolic Pathways
Piperine, a piperidine alkaloid, does not undergo any metabolic change during absorption .
Transport and Distribution
Piperidine derivatives are known to be transported and distributed within cells and tissues .
Subcellular Localization
Proteins and other biomolecules can be localized to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)piperidine typically involves the reaction of 3-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride is replaced by the piperidine ring.
Industrial Production Methods: Industrial production of 2-(3-Methylphenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions: 2-(3-Methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products:
Oxidation: N-oxides of 2-(3-Methylphenyl)piperidine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
3-Methylpiperidine: A piperidine derivative with a methyl group at the third position.
Phenylpiperidine: A piperidine ring substituted with a phenyl group.
Uniqueness: 2-(3-Methylphenyl)piperidine is unique due to the presence of both a 3-methylphenyl group and a piperidine ring. This combination imparts distinct chemical and pharmacological properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
2-(3-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFXSWPGGIAPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


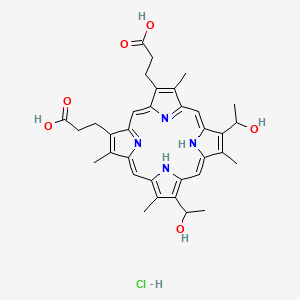
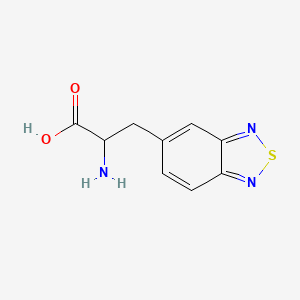
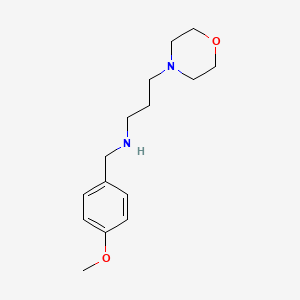
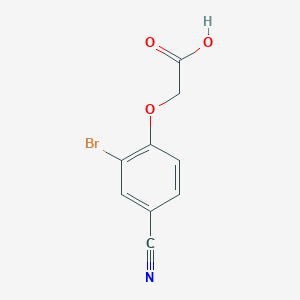

![4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1637219.png)
![2,3-dichloro-4-[(2,4-dichlorophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1637228.png)
![N'-[2-(2-cyanoethenyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B1637234.png)
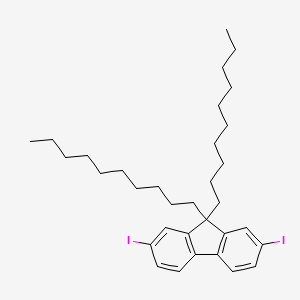
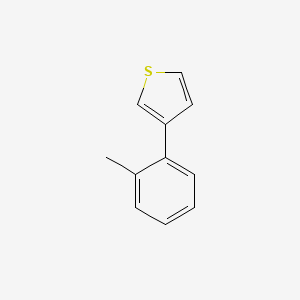
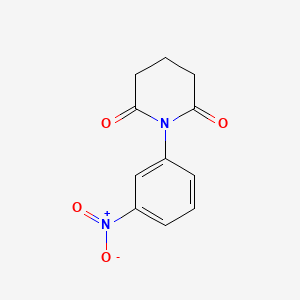
![(3-Acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B1637259.png)
